![molecular formula C10H8ClNO3S2 B1224252 (2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one](/img/structure/B1224252.png)
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfonylmethylidene]-4-thiazolidinone is a sulfonamide.
科学的研究の応用
Chemistry and Biological Activities
1,3-Thiazolidin-4-ones, including compounds like (2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one, are significant in medicinal chemistry. They serve as synthons for various biologically active compounds, with diverse reactions and synthesis methods offering extensive scope in this field. Their structural and therapeutic diversity, particularly in pharmacology, is notable due to various bioactivities like antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties (Cunico, Gomes, & Vellasco, 2008).
Anticancer Properties
Some derivatives of 1,3-thiazolidin-4-ones have shown promising anticancer activities. For instance, certain compounds synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide demonstrated significant proapoptotic activity and inhibited key human carbonic anhydrase isoforms, suggesting potential as anticancer agents (Yılmaz et al., 2015).
Antiviral and Antibacterial Activities
Research has also explored the antiviral and antibacterial potential of thiazolidin-4-one derivatives. Studies on compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed anti-tobacco mosaic virus activity, highlighting their antiviral capabilities. Similarly, certain derivatives have shown effective antibacterial properties, making them valuable in the development of new antimicrobial drugs (Chen et al., 2010); (Sayyed et al., 2006).
特性
製品名 |
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C10H8ClNO3S2 |
分子量 |
289.8 g/mol |
IUPAC名 |
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8ClNO3S2/c11-7-1-3-8(4-2-7)17(14,15)6-10-12-9(13)5-16-10/h1-4,6H,5H2,(H,12,13)/b10-6- |
InChIキー |
KXUWWMFEWAJUGE-POHAHGRESA-N |
異性体SMILES |
C1C(=O)N/C(=C/S(=O)(=O)C2=CC=C(C=C2)Cl)/S1 |
正規SMILES |
C1C(=O)NC(=CS(=O)(=O)C2=CC=C(C=C2)Cl)S1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



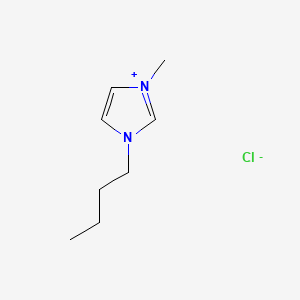
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)
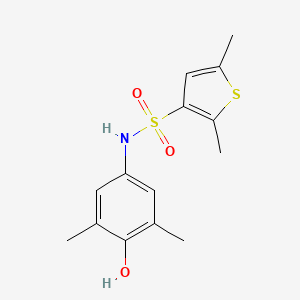
![3-[[2-[[4-Ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224176.png)
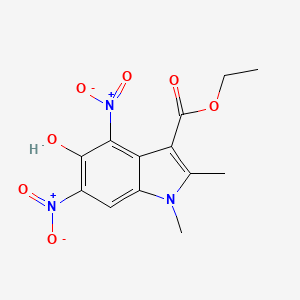
![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B1224180.png)
![5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid](/img/structure/B1224183.png)
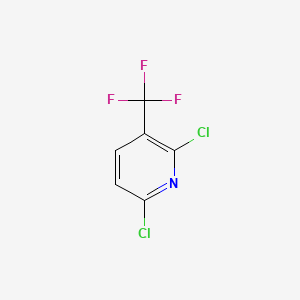
![2-[[4-Ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-methylphenyl)ethanone](/img/structure/B1224185.png)
![3-Methyl-2-benzofurancarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1224186.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B1224188.png)
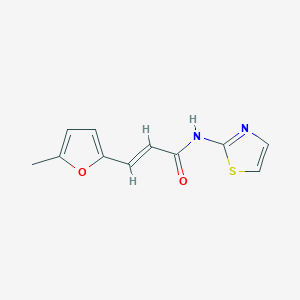
![[3-(2-Furanyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-pyridinyl)methanone](/img/structure/B1224191.png)
![N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide](/img/structure/B1224192.png)